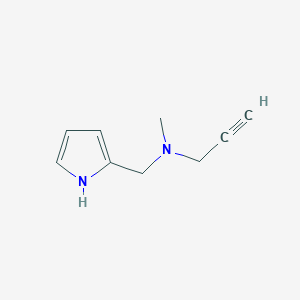
N-methyl,N-(propargyl),N-(pyrrol-2-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl,N-(propargyl),N-(pyrrol-2-ylmethyl)amine is a compound that belongs to the class of propargylamines. Propargylamines are known for their versatile applications in various fields, including pharmaceuticals and organic synthesis. This compound is particularly interesting due to its unique structure, which includes a pyrrole ring, a propargyl group, and a methylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl,N-(propargyl),N-(pyrrol-2-ylmethyl)amine can be achieved through several synthetic routes. One common method involves the reaction of N-methylpropargylamine with pyrrole-2-carboxaldehyde under appropriate conditions. The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-methyl,N-(propargyl),N-(pyrrol-2-ylmethyl)amine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Supercritical carbon dioxide is commonly used as a reagent for oxidation reactions involving this compound.
Major Products Formed
Scientific Research Applications
N-methyl,N-(propargyl),N-(pyrrol-2-ylmethyl)amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl,N-(propargyl),N-(pyrrol-2-ylmethyl)amine involves its interaction with monoamine oxidase enzymes. The compound acts as an irreversible inhibitor of monoamine oxidase, particularly the MAO-B isoform. This inhibition prevents the breakdown of monoamines, leading to increased levels of neurotransmitters such as dopamine. This mechanism is beneficial in the treatment of neurodegenerative diseases where dopamine levels are depleted .
Comparison with Similar Compounds
Similar Compounds
Pargyline: N-methyl-N-propagylbenzylamine, another monoamine oxidase inhibitor used in the treatment of neurodegenerative diseases.
Rasagiline: N-methyl-1-®-aminoindan, a selective MAO-B inhibitor with neuroprotective effects.
Selegiline: N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine, used for the treatment of Parkinson’s disease.
Uniqueness
N-methyl,N-(propargyl),N-(pyrrol-2-ylmethyl)amine is unique due to its combination of a pyrrole ring and a propargyl group, which imparts distinct chemical reactivity and biological activity. This structural uniqueness allows it to interact with molecular targets in a way that similar compounds may not, providing potential advantages in therapeutic applications .
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
N-methyl-N-(1H-pyrrol-2-ylmethyl)prop-2-yn-1-amine |
InChI |
InChI=1S/C9H12N2/c1-3-7-11(2)8-9-5-4-6-10-9/h1,4-6,10H,7-8H2,2H3 |
InChI Key |
PFQFUSNKIZWHOA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)CC1=CC=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



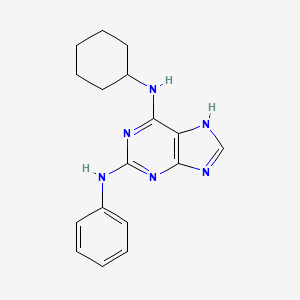

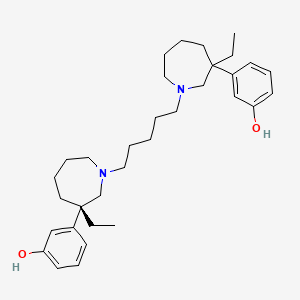
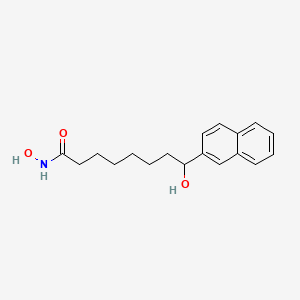
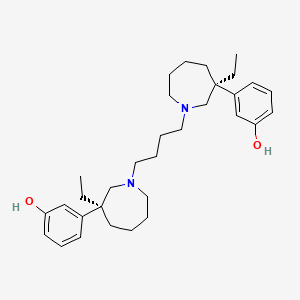

![N,N-diallyl[D-Pro-10]Dyn A-(1-11)](/img/structure/B10851339.png)
![N,N-dibenzyl[D-Pro-10]Dyn A-(1-11)](/img/structure/B10851347.png)

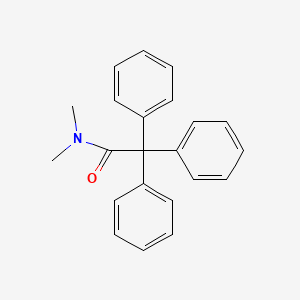
![3-[3-Ethyl-1-[5-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]pentyl]azepan-3-yl]phenol](/img/structure/B10851376.png)
![3-[3-Ethyl-1-[3-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]propyl]azepan-3-yl]phenol](/img/structure/B10851377.png)
![N-[(5-chloro-1-benzothien-3-yl)methyl]sulfamide](/img/structure/B10851385.png)
